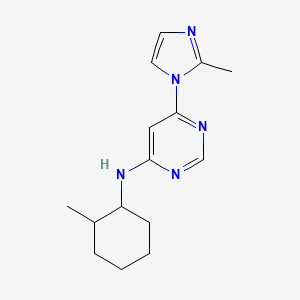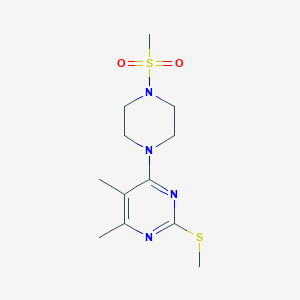
4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine, otherwise known as CB-6-MSP, is a cyclic organic compound belonging to the pyrimidine class of compounds. It is a derivative of the pyrimidine nucleus, and it has a wide range of applications in the fields of chemistry and biochemistry. This compound has been studied extensively in the past few decades due to its potential therapeutic and research applications.
Applications De Recherche Scientifique
CB-6-MSP has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. It has also been used in the study of cancer cells and the development of new drugs for cancer treatment. Additionally, it has been used to study the structure and function of DNA and RNA.
Mécanisme D'action
The mechanism of action of CB-6-MSP is still not completely understood. However, it is believed that it binds to the active site of enzymes, and it inhibits their activity. This inhibition of enzyme activity can lead to a variety of biological effects, such as the inhibition of cancer cell growth, the inhibition of protein-protein interactions, and the inhibition of drug metabolism.
Biochemical and Physiological Effects
CB-6-MSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has been shown to inhibit the activity of enzymes involved in drug metabolism. Additionally, it has been shown to inhibit the activity of proteins involved in protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CB-6-MSP in laboratory experiments has a number of advantages. Firstly, it is relatively easy to synthesize, and it can be obtained in large quantities. Additionally, it has a wide range of applications, and it can be used to study a variety of biological processes. However, there are also some limitations to the use of CB-6-MSP in laboratory experiments. One of the main limitations is that it is difficult to accurately measure the concentration of CB-6-MSP in a solution, as it is a highly volatile compound. Additionally, it is difficult to accurately measure the effects of CB-6-MSP on biological processes due to its short half-life.
Orientations Futures
There are a number of potential future directions for the use of CB-6-MSP. Firstly, it could be used to study the effects of drugs on cancer cells, and it could be used to develop new drugs for cancer treatment. Additionally, it could be used to study the structure and function of DNA and RNA, and it could be used to study the effects of drugs on protein-protein interactions. Additionally, it could be used to study the effects of drugs on enzyme activity, and it could be used to develop new drugs for the treatment of various diseases. Finally, it could be used to study the effects of drugs on drug metabolism, and it could be used to develop new drugs for the treatment of various diseases.
Méthodes De Synthèse
CB-6-MSP can be synthesized through a variety of methods. One of the most commonly used methods is the substitution of the piperazine ring with a 4-methanesulfonylpiperazin-1-yl group. This reaction is usually carried out in a basic medium, such as sodium hydroxide or potassium carbonate, and it is usually carried out in the presence of a catalyst, such as a palladium-based catalyst. The reaction is typically carried out at a temperature of around 100°C. The resulting product is then purified and isolated by column chromatography.
Propriétés
IUPAC Name |
4-cyclobutyl-2-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-11-15-13(12-4-3-5-12)10-14(16-11)17-6-8-18(9-7-17)21(2,19)20/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJJVCBGCOTLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441684.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441688.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441705.png)
![2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441716.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441724.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441743.png)
![4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441746.png)
![4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441764.png)

![4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441779.png)
![4'-methyl-8-[2-(methylsulfanyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6441787.png)
![5-fluoro-6-methyl-2-[methyl({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B6441793.png)
![6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441801.png)